molecular formula C10H7ClN2O2 B2537932 2-Chloro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone CAS No. 926259-29-2

2-Chloro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone

Cat. No.: B2537932
CAS No.: 926259-29-2
M. Wt: 222.63
InChI Key: IKWRJPFRLRJQNI-UHFFFAOYSA-N
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Description

2-Chloro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone is a chemical compound with the molecular formula C10H7ClN2O2 It belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloroacetyl chloride with 5-phenyl-1,3,4-oxadiazole-2-thiol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide, aniline, or thiourea in solvents like ethanol or acetonitrile.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with aniline would yield 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-phenylethanone.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with tailored properties.

Properties

IUPAC Name

2-chloro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-6-8(14)10-13-12-9(15-10)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWRJPFRLRJQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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